2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
Description
Properties
CAS No. |
5439-25-8 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)14(9-11)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
InChI Key |
ZOMWPAHEBIICIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CC3CCC2(C3(C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenol Derivatives
A common approach to synthesize substituted phenols bearing bicyclic groups involves Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. The phenol ring, pre-substituted with methyl groups at positions 2 and 4, can be alkylated at position 6 with a bicyclo[2.2.1]hept-2-yl derivative bearing appropriate leaving groups or activated sites.
- Starting materials: 2,4-dimethylphenol or its derivatives.
- Alkylating agent: 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl halide or related activated compound.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2).
- Solvents: Non-polar solvents like dichloromethane or carbon disulfide.
- Conditions: Controlled temperature to avoid over-alkylation or rearrangement.
This method allows regioselective substitution at the 6-position, leveraging the directing effects of the methyl and hydroxyl groups on the phenol ring.
Synthesis via Nitroaldol Condensation and Reduction (Indirect Route)
Patent literature describes multi-step syntheses involving nitroaldol condensations followed by reductions to introduce complex substituents on aromatic rings. A generalized process includes:
- Step 1: Condensation of an aromatic aldehyde derivative with nitromethane in ethanol under basic conditions to form nitroaldol intermediates.
- Step 2: Conversion of nitroaldol products to nitroolefins via mesylation and elimination.
- Step 3: Reduction of nitroolefins using reagents like Hantzsch ester and diphenylthiourea to yield substituted amines or alkylated products.
- Step 4: Further functional group manipulations, including protection/deprotection strategies and cyclization, to achieve the final phenolic compound with bicyclic substituents.
Although this route is more complex, it enables the introduction of stereochemically defined bicyclic groups and functionalization at specific positions on the phenol ring.
Cyclization and Protection Strategies
The preparation of bicyclic substituents often involves:
- Base-catalyzed cyclization: Conversion of linear or monocyclic precursors into bicyclic structures.
- Protecting group chemistry: Use of protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or tetrahydropyranyl (THP) to safeguard hydroxyl or amine functionalities during multi-step syntheses.
- Regioselective activation: Functionalization of hydroxy groups to good leaving groups (e.g., sulfonates like mesylates or tosylates) to facilitate nucleophilic substitution.
These steps are crucial for assembling the bicyclic moiety and attaching it to the phenol core without side reactions.
Data Table: Summary of Key Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitroaldol condensation | Aromatic aldehyde + nitromethane, EtOH, NaOH | ~75 | Formation of nitroaldol intermediate |
| 2 | Mesylation and elimination | Triethylamine, methanesulfonyl chloride, DCM | Quantitative | Formation of nitroolefin |
| 3 | Reduction | Diphenylthiourea, Hantzsch ester, DCM, reflux | ~80 | Conversion to nitro-alkane or amine derivative |
| 4 | Protection of amine/hydroxyl | Boc, Cbz, THP, or other protecting groups | Variable | Protect functional groups for further reactions |
| 5 | Base-catalyzed cyclization | NaH in THF, 0 °C to RT | Variable | Cyclization to form bicyclic structure |
| 6 | Deprotection | Acidic conditions (e.g., p-TsOH in DCM) | Variable | Removal of protecting groups to yield final product |
Research Outcomes and Analysis
- The multi-step synthetic routes allow precise control of stereochemistry and regiochemistry, essential for the biological activity of such phenolic compounds.
- Protection and deprotection steps are critical to avoid side reactions and to enable selective functionalization.
- The yields reported in related syntheses are generally moderate to high (75–80%), indicating practical feasibility for laboratory-scale preparation.
- The bicyclic 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl substituent can be introduced via alkylation or through cyclization of precursor molecules bearing suitable functional groups.
- The aromatic substitution pattern (2,4-dimethyl) influences the regioselectivity and reactivity during electrophilic substitution and nucleophilic displacement reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
Scientific Research Applications
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenols with Bicyclic Moieties
Compound 1 : Phenol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
- CAS No.: 13746-56-0
- Molecular Formula : C₁₇H₂₄O₂
- Key Differences: A methoxy group replaces the 2-methyl group on the phenol ring. The bicyclo substituent is at position 4 instead of 6.
Compound 2 : Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-, endo-
- CAS No.: 68002-44-8
- Molecular Formula : C₁₈H₂₆O
- Key Differences :
- Methyl groups at positions 4 and 5 (vs. 2 and 4 in the target compound).
- Bicyclo substituent at position 2; endo stereochemistry.
- Implications :
Compound 3 : exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
Bicyclo[2.2.1]heptane Derivatives with Non-Phenolic Functional Groups
Compound 4 : (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol (Bornyl Cyclohexanol, BCH)
- CAS No.: 68877-29-2
- Molecular Formula : C₁₆H₂₈O
- Key Differences: Cyclohexanol replaces the phenol ring.
- Implications: Reduced acidity (alcohol vs. phenol) and increased lipophilicity (XLogP3 ~5.0 estimated). Used in fragrances due to stability .
Compound 5 : exo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanol
Ester and Acetate Derivatives
Compound 6 : 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
Comparative Data Table
Key Findings and Implications
Structural Effects on Acidity: The target compound’s phenolic hydroxyl (pKa ~10.82) is more acidic than cyclohexanol derivatives (e.g., BCH) but less acidic than methoxy-substituted phenols due to electron-donating substituents .
Applications: Bicyclo-containing phenols (e.g., CAS 34379-49-2) may have niche uses in polymer additives or specialty chemicals, as seen in related bicyclo acrylate polymers (e.g., TangoBlackPlus) . Ester derivatives (e.g., Compound 6) are more volatile and prevalent in fragrances .
Lipophilicity Trends :
- The target compound’s higher molecular weight and bicyclo substituent suggest greater lipophilicity (XLogP3 ~4.9 estimated) compared to smaller analogs like Compound 5 .
Biological Activity
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex organic compound notable for its unique phenolic structure combined with a bicyclic heptane moiety. This compound has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. Understanding the biological activity of this compound is essential for evaluating its therapeutic applications and interactions with biological systems.
- Molecular Formula : C18H26O
- Molecular Weight : 258.4 g/mol
- Density : 1.019 g/cm³
- Boiling Point : 310.2°C at 760 mmHg
- CAS Number : 34379-49-2
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
Table 1: Antioxidant Activity Comparison
In studies utilizing DPPH and ABTS assays, the compound demonstrated effective radical scavenging abilities, suggesting its potential as a natural antioxidant.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Its interaction with specific enzymes and receptors may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
The biological activity of this compound is attributed to its ability to engage in hydrogen bonding with biological macromolecules due to the presence of the phenolic group. This interaction can influence various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling related to inflammation and oxidative stress.
Case Study 1: Antioxidant Efficacy in Cell Cultures
A study investigated the antioxidant efficacy of this compound in human cell cultures exposed to oxidative stress. Results indicated a significant reduction in oxidative markers when treated with the compound compared to controls.
Case Study 2: Anti-inflammatory Response in Animal Models
Another study evaluated the anti-inflammatory effects of this compound in animal models of acute inflammation. The results showed a marked decrease in inflammatory cytokines and improved clinical scores in treated animals versus untreated controls.
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, the following table outlines its comparison with structurally related compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Borneol | Bicyclic structure with hydroxyl group | Used in traditional medicine; different reactivity |
| Camphor | Bicyclic structure with a ketone group | Known for aromatic properties; topical analgesic use |
| Menthol | Bicyclic structure with hydroxyl group | Commonly used for its cooling effect |
The distinct combination of the phenolic group and bicyclic heptane ring in this compound imparts unique chemical behaviors not found in these similar compounds.
Q & A
What synthetic methodologies are recommended for the preparation of 2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol?
Basic Research Focus
The compound is synthesized via esterification and Friedel-Crafts alkylation , leveraging the bicyclic terpene core (e.g., borneol derivatives). Key steps include:
- Esterification : Reacting 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acyl chlorides or anhydrides to form intermediates (e.g., acrylates or methacrylates) .
- Friedel-Crafts Alkylation : Introducing the phenolic group using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) ensure high purity.
How can the stereochemical configuration and crystal structure of this compound be resolved?
Basic Research Focus
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve the bicyclic core and substituent positions .
- Refinement : Employ SHELXL for least-squares refinement, addressing disorder in methyl groups or phenyl rings .
- Validation : Cross-validate with NMR (e.g., NOESY for stereochemistry) and HPLC-MS for molecular weight confirmation .
What biological activities are associated with this compound, and how are they evaluated?
Basic Research Focus
The bicyclic terpene-phenol hybrid shows antibacterial potential , tested via:
- Agar Diffusion Assays : Measure inhibition zones against Gram-positive bacteria (e.g., S. aureus) using concentrations from 10–100 µg/mL .
- MIC Determination : Broth microdilution assays (CLSI guidelines) to quantify minimum inhibitory concentrations .
- Mechanistic Studies : Fluorescence microscopy with propidium iodide to assess membrane disruption .
How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Advanced Research Focus
Yield optimization requires kinetic and mechanistic analysis :
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·OEt₂) for Friedel-Crafts efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to non-polar solvents (toluene) for regioselectivity .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times and byproducts .
How should contradictions in crystallographic data (e.g., bond lengths vs. computational models) be addressed?
Advanced Research Focus
Resolve discrepancies via multimodal validation :
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-311+G(d,p) optimized geometries .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π) to explain packing anomalies .
- Twinned Data Refinement : Use SHELXD for twinned crystals and SHELXE for phase extension in challenging cases .
What computational approaches are suitable for analyzing hydrogen-bonding interactions in this phenol derivative?
Advanced Research Focus
Combine ab initio methods and molecular dynamics (MD) :
- Quantum Mechanics : Calculate H-bond strengths (MP2/cc-pVTZ) for phenolic O–H···O interactions .
- MD Simulations : Simulate solvent effects (e.g., in DMSO) on H-bond network stability using GROMACS .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to classify H-bond critical points .
How can structure-activity relationships (SARs) be explored for this compound’s bioactivity?
Advanced Research Focus
SAR studies require systematic derivatization :
- Core Modifications : Synthesize analogs with varying substituents (e.g., nitro, methoxy) at the 2-, 4-, and 6-positions .
- Biological Assays : Correlate substituent electronic effects (Hammett σ values) with antibacterial IC₅₀ .
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) to predict activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
